Trap-6-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

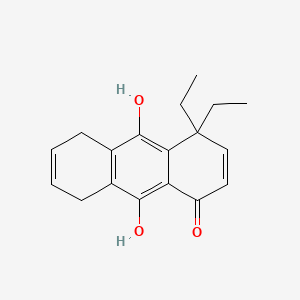

Structure

3D Structure

Properties

Molecular Formula |

C18H20O3 |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

4,4-diethyl-9,10-dihydroxy-5,8-dihydroanthracen-1-one |

InChI |

InChI=1S/C18H20O3/c1-3-18(4-2)10-9-13(19)14-15(18)17(21)12-8-6-5-7-11(12)16(14)20/h5-6,9-10,20-21H,3-4,7-8H2,1-2H3 |

InChI Key |

OCWXDHWECFDKQS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C=CC(=O)C2=C(C3=C(CC=CC3)C(=C21)O)O)CC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of TRAP-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRAP-6 (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide that serves as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1). By mimicking the endogenous tethered ligand of PAR1, TRAP-6 provides a valuable tool for the investigation of PAR1-mediated signaling pathways in a variety of physiological and pathological processes, including thrombosis, inflammation, and cancer. This technical guide provides a comprehensive overview of the molecular mechanism of action of TRAP-6, detailing its primary and secondary cellular targets, the intricate downstream signaling cascades it initiates, and quantitative data on its activity. Furthermore, this guide includes detailed experimental protocols for key assays used to characterize TRAP-6 function and provides visual representations of the signaling pathways and experimental workflows through Graphviz diagrams.

Core Mechanism of Action: PAR1 Agonism

TRAP-6 is a synthetic peptide with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN). This sequence corresponds to the N-terminal tethered ligand sequence of PAR1 that is unmasked upon proteolytic cleavage by thrombin. TRAP-6 functions as a direct agonist of PAR1, activating the receptor independent of proteolytic cleavage.[1][2] This activation initiates a cascade of intracellular signaling events through the coupling of PAR1 to multiple heterotrimeric G proteins.

PAR1-G Protein Coupling and Downstream Signaling

Upon binding of TRAP-6, PAR1 undergoes a conformational change that facilitates its interaction with and activation of at least three families of G proteins: Gαq/11, Gαi/o, and Gα12/13.

The activation of the Gαq/11 pathway is a canonical signaling event following PAR1 activation. This pathway is primarily responsible for the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C-β (PLCβ).

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate conventional isoforms of Protein Kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream target proteins, leading to various cellular responses, including platelet granule secretion.

In some cell types, PAR1 also couples to the inhibitory G protein, Gαi/o. This pathway generally counteracts the effects of pathways that increase cyclic AMP (cAMP) levels.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP.

-

PKA Activity Modulation: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), altering the phosphorylation state of PKA target proteins.

The coupling of PAR1 to Gα12/13 proteins activates signaling pathways that are crucial for regulating the actin cytoskeleton, thereby influencing cell shape, motility, and contraction.

-

RhoGEF Activation: Activated Gα12/13 subunits interact with and activate Rho guanine nucleotide exchange factors (RhoGEFs).

-

RhoA Activation: RhoGEFs promote the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation.

-

ROCK Activation: Activated RhoA stimulates Rho-associated kinase (ROCK).

-

Cytoskeletal Reorganization: ROCK phosphorylates downstream targets, such as myosin light chain, leading to stress fiber formation and other cytoskeletal rearrangements.

Secondary Mechanism of Action: GPR15 Agonism

Recent studies have identified an additional mechanism of action for TRAP-6 involving the G protein-coupled receptor 15 (GPR15), which is expressed on T-cells.[3] This interaction is implicated in the regulation of immune responses.

-

GPR15 Activation: TRAP-6 directly binds to and activates GPR15.

-

β-arrestin2 Recruitment: Upon activation, GPR15 recruits β-arrestin2.

-

Immune Modulation: The GPR15/β-arrestin2 signaling complex plays a role in T-cell function, including the inhibition of mixed lymphocyte reactions.

Quantitative Data

The biological activity of TRAP-6 has been quantified in various in vitro and in vivo systems. The following table summarizes key quantitative parameters.

| Parameter | Value | Assay System | Cellular Response |

| EC50 | 0.8 µM | Human Platelet Aggregometry | Platelet Aggregation |

| EC50 | ~10 nM | GPR15/β-arrestin2 Reporter Assay (CHO-K1 cells) | GPR15 Activation |

| Effective Concentration | 0.01-10 µM | Xenopus oocytes expressing PAR1 | Intracellular Calcium Mobilization |

| Effective Concentration | 10 µM | Washed Human Platelets | PDE3A Phosphorylation |

Experimental Protocols

Platelet Aggregation Assay (Optical Aggregometry)

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.

Methodology:

-

Blood Collection: Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.

-

PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

PPP Preparation: Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes).

-

Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Aggregometer Setup: Calibrate the aggregometer using PRP to set the 0% aggregation baseline and PPP for the 100% aggregation baseline.

-

Assay Procedure:

-

Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.

-

Pre-warm the sample to 37°C for 120 seconds.

-

Add TRAP-6 to the cuvette to initiate aggregation.

-

Record the increase in light transmission over time, which corresponds to the extent of platelet aggregation.

-

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration in response to TRAP-6 using a fluorescent calcium indicator like Fluo-4 AM.

Methodology:

-

Cell Culture: Seed adherent cells expressing PAR1 in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the cell-permeant calcium indicator Fluo-4 AM.

-

Remove the culture medium and incubate the cells with the Fluo-4 AM loading solution for approximately 1 hour at 37°C.

-

Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader capable of kinetic reads.

-

Measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).

-

Use an automated injector to add a solution of TRAP-6 to the wells.

-

Immediately begin recording the fluorescence intensity over time to measure the transient increase in intracellular calcium.

-

Western Blot for PDE3A Phosphorylation

This protocol details the detection of increased phosphorylation of Phosphodiesterase 3A (PDE3A) in platelets following stimulation with TRAP-6.

Methodology:

-

Platelet Preparation and Stimulation:

-

Isolate washed human platelets and resuspend them in a suitable buffer.

-

Incubate the platelets with TRAP-6 (e.g., 10 µM) for a short duration (e.g., 30 seconds) at 37°C with stirring.

-

Lyse the platelets in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated PDE3A overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system or X-ray film.

-

To normalize, the blot can be stripped and re-probed with an antibody against total PDE3A.

-

Selectivity Profile

TRAP-6 exhibits a high degree of selectivity for PAR1. It does not activate PAR4. While some studies suggest potential cross-reactivity with PAR2, this is not a universally observed or prominent effect and may be context-dependent. Its recently discovered activity at GPR15 represents a significant secondary signaling mechanism, particularly in immune cells.

Conclusion

TRAP-6 is an indispensable tool for elucidating the complex signaling networks governed by PAR1. Its ability to selectively activate the receptor provides a means to study the downstream consequences of PAR1 engagement in isolation from the pleiotropic effects of its primary endogenous activator, thrombin. The multifaceted signaling initiated by TRAP-6, involving Gq/11, Gi/o, and G12/13 pathways, as well as its interaction with GPR15, underscores the diverse physiological roles of PAR1 and highlights the potential for therapeutic intervention at multiple points within these cascades. The experimental protocols and data presented in this guide offer a robust framework for researchers to investigate the mechanism of action of TRAP-6 in various biological systems.

References

The Dual Inhibitory Function of TRAP-6-IN-1: A Technical Guide to a Novel Antiplatelet Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate cascade of hemostasis and thrombosis, platelet activation plays a pivotal role. The development of novel antiplatelet agents is a continuous endeavor in the pursuit of safer and more effective therapies for cardiovascular diseases. This technical guide delves into the core function of TRAP-6-IN-1, a novel small molecule identified as a dual inhibitor of platelet aggregation induced by two key agonists: collagen and Thrombin Receptor Activator Peptide 6 (TRAP-6). This compound, also referred to as compound 8 in seminal research, presents a promising scaffold for the development of new antithrombotic drugs due to its distinct mechanism of action.[1][2][3] This document provides a comprehensive overview of its inhibitory function, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Function and Mechanism of Action

This compound is an ortho-carbonyl hydroquinone derivative that exhibits a potent and non-competitive inhibitory effect on platelet aggregation.[1][2] Its dual inhibitory nature is a key characteristic, targeting two distinct and crucial pathways of platelet activation. The inhibitory concentrations (IC50) of this compound have been quantified, demonstrating its efficacy against both collagen and TRAP-6.

| Agonist | IC50 Value (µM) |

| Collagen | 17.12 |

| TRAP-6 | 11.88 |

The non-competitive nature of its inhibition suggests that this compound does not directly compete with the agonists for their receptor binding sites. Instead, it likely acts on downstream signaling components common to both pathways or on a crucial final step in platelet activation. Further investigations have revealed that this compound's mechanism involves the reduction of several key markers of platelet activation. Specifically, it has been shown to decrease the surface expression of P-selectin (a marker of alpha-granule secretion) and inhibit the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation. Additionally, this compound has been observed to reduce the release of adenosine triphosphate (ATP) from dense granules, further attenuating the amplification of the platelet activation signal. Notably, this inhibitory activity is achieved without inducing cytotoxicity to the platelets.

Signaling Pathways Modulated by this compound

This compound exerts its dual inhibitory function by intervening in the signaling cascades initiated by collagen and TRAP-6. Understanding these pathways is crucial for elucidating the precise molecular targets of this inhibitor.

Collagen-Induced Platelet Activation Pathway

Collagen, a major component of the subendothelial matrix, is a potent activator of platelets. Upon vascular injury, platelets adhere to exposed collagen primarily through the glycoprotein VI (GPVI) receptor. This interaction triggers a signaling cascade involving the phosphorylation of the Fc receptor γ-chain (FcRγ), which is associated with GPVI. This, in turn, activates the spleen tyrosine kinase (Syk) and subsequently phospholipase Cγ2 (PLCγ2). Activated PLCγ2 leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). These events culminate in granule secretion, conformational activation of the GPIIb/IIIa receptor, and ultimately, platelet aggregation.

References

- 1. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Synthesis of antiplatelet ortho-carbonyl hydroquinones with differential action on platelet aggregation stimulated by collagen or TRAP-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of Trap-6-IN-1 in Platelet Aggregation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trap-6-IN-1, a dual inhibitor of collagen- and thrombin receptor-activating peptide 6 (TRAP-6)-induced platelet aggregation. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its study, and visualizes the relevant biological pathways and workflows.

Introduction to this compound

This compound is a novel small molecule identified as a dual inhibitor of platelet aggregation triggered by two key agonists: collagen and TRAP-6.[1] Platelet activation and subsequent aggregation are central processes in hemostasis and thrombosis. Collagen, exposed upon vascular injury, is a potent initiator of platelet adhesion and activation, primarily through the glycoprotein VI (GPVI) receptor. Thrombin, a key enzyme in the coagulation cascade, activates platelets through protease-activated receptors (PARs), with TRAP-6 being a synthetic peptide that specifically mimics the action of thrombin on PAR-1.[2] The ability of this compound to inhibit both of these critical pathways makes it a significant tool for research into antiplatelet therapies.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against collagen- and TRAP-6-induced platelet aggregation has been quantified, providing essential data for its application in experimental settings. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. For comparative purposes, the activity of a related compound, Collagen-IN-1, which selectively inhibits collagen-induced aggregation, is also included.

| Compound | Agonist | IC50 (µM) |

| This compound | Collagen | 17.12 |

| This compound | TRAP-6 | 11.88 |

Data sourced from Méndez D, et al. Eur J Med Chem. 2020.[1]

Signaling Pathways in Platelet Aggregation

Understanding the signaling cascades initiated by collagen and TRAP-6 is crucial for elucidating the mechanism of action of this compound.

Collagen-Induced Platelet Aggregation via GPVI

Collagen initiates platelet activation by binding to the GPVI receptor, which is non-covalently associated with the Fc receptor γ-chain (FcRγ). This interaction triggers a signaling cascade involving the phosphorylation of key downstream effectors, ultimately leading to platelet degranulation, integrin activation, and aggregation.

Caption: Collagen-GPVI signaling cascade leading to platelet aggregation.

TRAP-6-Induced Platelet Aggregation via PAR-1

TRAP-6 activates the G-protein coupled receptor PAR-1, initiating intracellular signaling through Gq and G12/13 proteins. This leads to the activation of phospholipase C (PLC), subsequent calcium mobilization, and protein kinase C (PKC) activation, culminating in platelet aggregation.

Caption: TRAP-6-PAR-1 signaling cascade leading to platelet aggregation.

Experimental Protocols

The following protocols are synthesized from methodologies reported in studies investigating ortho-carbonyl hydroquinones and general platelet function assays.[2][3] These provide a framework for studying the effects of this compound.

Preparation of Washed Human Platelets

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 20 minutes at room temperature to obtain PRP.

-

Platelet Pelleting: Add prostacyclin (PGI2) to the PRP to a final concentration of 0.1 µg/mL and centrifuge at 800 x g for 15 minutes to pellet the platelets.

-

Washing: Resuspend the platelet pellet in Tyrode's buffer (pH 6.5) containing 0.1 µg/mL PGI2 and centrifuge again at 800 x g for 15 minutes.

-

Final Resuspension: Resuspend the final platelet pellet in Tyrode's buffer (pH 7.4) to the desired platelet concentration (e.g., 2.5 x 108 platelets/mL).

Platelet Aggregation Assay (Light Transmission Aggregometry)

-

Instrument Setup: Calibrate a light transmission aggregometer using platelet-poor plasma (PPP) as the 100% aggregation blank and a suspension of washed platelets as the 0% aggregation baseline.

-

Sample Preparation: Place a cuvette containing 480 µL of the washed platelet suspension and a magnetic stir bar into the aggregometer and allow it to equilibrate at 37°C for 2 minutes with stirring.

-

Inhibitor Incubation: Add 10 µL of this compound at various concentrations (or vehicle control) to the platelet suspension and incubate for 3 minutes at 37°C.

-

Agonist Addition: Initiate platelet aggregation by adding 10 µL of either collagen (final concentration, e.g., 1-5 µg/mL) or TRAP-6 (final concentration, e.g., 5-10 µM).

-

Data Recording: Record the change in light transmission for at least 5 minutes to measure the extent of platelet aggregation.

Measurement of P-selectin Expression (Flow Cytometry)

-

Sample Preparation: In a tube, mix 50 µL of washed platelets with this compound at the desired concentration (or vehicle) and incubate for 10 minutes at 37°C.

-

Activation: Add collagen or TRAP-6 to induce platelet activation and incubate for 5 minutes at 37°C.

-

Staining: Add a saturating concentration of a fluorescently-labeled anti-CD62P (P-selectin) antibody and an appropriate isotype control to separate tubes. Incubate for 20 minutes at room temperature in the dark.

-

Fixation: Fix the samples with 1% paraformaldehyde.

-

Analysis: Analyze the samples using a flow cytometer, gating on the platelet population based on forward and side scatter characteristics. The expression of P-selectin is determined by the mean fluorescence intensity.

Measurement of ATP Release

-

Assay Principle: ATP release from dense granules during platelet aggregation can be measured concurrently with aggregation in a lumi-aggregometer using a luciferin-luciferase reagent.

-

Procedure:

-

Reconstitute the luciferin-luciferase reagent according to the manufacturer's instructions.

-

Add the reagent to the platelet suspension in the aggregometer cuvette prior to the addition of the agonist.

-

As platelets aggregate and release ATP, the luciferin-luciferase reaction will produce light, which is detected by the photodetector of the lumi-aggregometer.

-

The amount of ATP released is quantified by comparison to a standard ATP concentration curve.

-

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antiplatelet effects of this compound.

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound represents a valuable pharmacological tool for the investigation of platelet biology and the development of novel antithrombotic agents. Its dual inhibitory action on both collagen- and PAR-1-mediated platelet activation pathways provides a unique mechanism for modulating platelet function. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research into the precise molecular interactions of this compound with its targets will undoubtedly provide deeper insights into the complex mechanisms of platelet activation and inhibition.

References

- 1. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of antiplatelet ortho-carbonyl hydroquinones with differential action on platelet aggregation stimulated by collagen or TRAP-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) as Novel Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of TRAP-6: A Technical Guide for Researchers

An In-depth Technical Guide on the Protease-Activated Receptor 1 (PAR1) Agonist, TRAP-6

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of TRAP-6, a synthetic hexapeptide that has become an invaluable tool in the study of platelet activation and thrombosis. This document is intended for researchers, scientists, and drug development professionals working in hematology, cardiovascular research, and related fields.

Introduction and Discovery

TRAP-6, also known as Thrombin Receptor Activator Peptide 6, is a synthetic hexapeptide with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN).[1][2] It was designed as a selective agonist for Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor highly expressed on platelets and endothelial cells.[3] The discovery of TRAP-6 was a significant milestone in understanding the mechanism of thrombin-induced platelet activation. Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminal exodomain of PAR1. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling.[3] TRAP-6 mimics this tethered ligand, allowing for the activation of PAR1 independently of thrombin and its proteolytic activity.[2] This property makes TRAP-6 a more stable and standardized alternative to thrombin for in vitro studies of platelet function.

Mechanism of Action

TRAP-6 selectively binds to and activates PAR1, triggering a cascade of intracellular signaling events. As a PAR1 agonist, it stimulates platelet aggregation, promotes intracellular calcium mobilization, and induces the phosphorylation of phosphodiesterase 3A (PDE3A). The activation of PAR1 by TRAP-6 leads to the coupling of intracellular G proteins, which in turn activates downstream effector enzymes and signaling pathways.

Quantitative Data

The biological activity of TRAP-6 has been quantified in various in vitro assays. The following table summarizes key quantitative data for TRAP-6.

| Parameter | Value | Assay | Reference |

| EC50 (Platelet Aggregation) | 0.8 µM | Human Platelet Aggregation |

Synthesis of TRAP-6 (SFLLRN)

The synthesis of TRAP-6 is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis of TRAP-6

This protocol outlines the manual synthesis of TRAP-6 (H-Ser-Phe-Leu-Leu-Arg-Asn-OH) on a Wang resin.

Materials:

-

Wang resin (pre-loaded with Fmoc-Asn(Trt)-OH)

-

Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Diethyl ether

-

HPLC grade acetonitrile and water

Procedure:

-

Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling (for Arg, Leu, Leu, Phe, Ser):

-

In a separate tube, dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid mixture to activate it.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2 hours at room temperature.

-

To monitor the completion of the coupling reaction, perform a Kaiser test.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the sequence (Arg, Leu, Leu, Phe, Ser).

-

Final Deprotection: After coupling the final amino acid (Fmoc-Ser(tBu)-OH), perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by mass spectrometry to confirm the molecular weight of TRAP-6 (748.87 g/mol ).

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Key Experimental Protocols

Platelet Aggregation Assay

This assay measures the ability of TRAP-6 to induce the clumping of platelets in platelet-rich plasma (PRP).

Materials:

-

Human whole blood collected in sodium citrate tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

TRAP-6 stock solution.

-

Platelet aggregometer.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge citrated whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

-

-

Aggregometer Setup:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

-

Aggregation Measurement:

-

Pipette a pre-warmed aliquot of PRP into a cuvette with a stir bar.

-

Place the cuvette in the aggregometer and incubate at 37°C for 2 minutes.

-

Add a known concentration of TRAP-6 to the PRP and record the change in light transmission over time as platelets aggregate.

-

Perform a dose-response curve to determine the EC50 value.

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to TRAP-6 stimulation using a fluorescent calcium indicator.

Materials:

-

Platelets or other PAR1-expressing cells.

-

Fluo-4 AM or another suitable calcium-sensitive dye.

-

TRAP-6 stock solution.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Preparation and Dye Loading:

-

Wash the cells and resuspend them in a suitable buffer.

-

Incubate the cells with Fluo-4 AM at 37°C for 30-60 minutes to allow the dye to enter the cells.

-

Wash the cells to remove extracellular dye.

-

-

Calcium Measurement:

-

Pipette the dye-loaded cells into a 96-well plate.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject TRAP-6 into the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Visualizations

Signaling Pathway of TRAP-6 via PAR1

The following diagram illustrates the major signaling pathways activated by TRAP-6 through the PAR1 receptor.

Caption: TRAP-6 activates PAR1, leading to Gq and G12/13 signaling pathways.

Experimental Workflow for Platelet Aggregation Assay

This diagram outlines the key steps in performing a platelet aggregation assay using TRAP-6.

References

Uncharted Territory: The Safety and Toxicity Profile of Trap-6-IN-1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: As of late 2025, publicly available literature contains no specific preclinical or clinical safety and toxicity data for the investigational compound Trap-6-IN-1. This guide, therefore, provides a predictive overview of its potential safety profile based on its known mechanism of action and the established toxicities of related therapeutic classes. All information presented herein is for informational purposes and should not be substituted for dedicated experimental evaluation.

Introduction to this compound

This compound (also referred to as Compound 8) is identified as a dual inhibitor of collagen and Thrombin Receptor Activating Peptide 6 (TRAP-6)[1][2][3]. TRAP-6 is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR-1), a key receptor in thrombin-mediated platelet aggregation[4]. By inhibiting both collagen- and PAR-1-mediated pathways, this compound functions as an antiplatelet agent, preventing the aggregation of platelets which is a critical step in the formation of blood clots. Its potential therapeutic applications likely lie in the prevention and treatment of thrombotic diseases, such as myocardial infarction and stroke.

The development of any novel antiplatelet agent necessitates a thorough evaluation of its safety and toxicity profile. This is of particular importance for this class of drugs, where the therapeutic benefit of preventing thrombosis must be carefully balanced against the inherent risk of bleeding.

Predicted Safety and Toxicity Profile

Given the absence of specific data for this compound, this section extrapolates potential safety concerns from the known adverse effects of other antiplatelet agents and PAR-1 antagonists.

Major Predicted Adverse Effect: Bleeding

The primary and most significant risk associated with any antiplatelet medication is bleeding. By inhibiting platelet aggregation, these drugs interfere with the body's natural hemostatic response to vessel injury. This can manifest as:

-

Minor Bleeding: Increased bruising, nosebleeds (epistaxis), and prolonged bleeding from minor cuts.

-

Gastrointestinal Bleeding: This is a common adverse effect of oral antiplatelet agents and can range from mild indigestion to severe upper or lower gastrointestinal hemorrhage.

-

Major and Life-Threatening Bleeding: The most severe risk is intracranial hemorrhage, which has been observed with PAR-1 antagonists like vorapaxar.

The risk of bleeding is often dose-dependent and can be exacerbated by co-administration with other medications that affect hemostasis, such as anticoagulants or non-steroidal anti-inflammatory drugs (NSAIDs).

Other Potential Adverse Effects

Based on the side effect profiles of other antiplatelet drugs, the following adverse events could potentially be associated with this compound:

-

Gastrointestinal Disturbances: Nausea, diarrhea, and stomach pain are common side effects of many oral medications, including antiplatelet agents.

-

Hypersensitivity Reactions: Skin rash and itching may occur.

-

Organ-Specific Toxicities: Some PAR-1 antagonists, such as atopaxar, have been associated with liver toxicity and QTc prolongation at higher doses, although it is unclear if these are on-target or off-target effects. Therefore, hepatic and cardiovascular safety will be critical areas of investigation for this compound.

Summary of Potential Adverse Effects

The following table summarizes the potential adverse effects of this compound, categorized by their likely mechanism and severity. It is crucial to reiterate that this is a predictive summary, and the actual adverse effect profile of this compound must be determined through rigorous testing.

| Adverse Effect Category | Potential Manifestations | Predicted Severity |

| Bleeding | Easy bruising, epistaxis, prolonged bleeding from cuts, gastrointestinal bleeding, hematuria, intracranial hemorrhage. | Minor to Severe |

| Gastrointestinal | Nausea, vomiting, diarrhea, stomach pain, indigestion. | Mild to Moderate |

| Dermatological | Skin rash, itching. | Mild |

| Cardiovascular | Potential for QTc prolongation (based on class effects). | Moderate |

| Hepatic | Potential for elevated liver enzymes (based on class effects). | Moderate |

Recommended Experimental Protocols for Safety and Toxicity Assessment

A comprehensive non-clinical safety and toxicity evaluation for a novel peptide-based antiplatelet agent like this compound would involve a tiered approach, including in vitro and in vivo studies.

In Vitro Toxicity Studies

-

Cytotoxicity Assays: To assess the general toxicity of this compound on various cell lines (e.g., hepatocytes, renal proximal tubule cells, cardiomyocytes) using methods such as MTT or LDH release assays.

-

Hemolysis Assay: To determine the potential for this compound to damage red blood cells.

-

hERG Channel Assay: To evaluate the potential for off-target effects on cardiac ion channels, which can lead to QT prolongation.

-

Genotoxicity Assays: A standard battery of tests (e.g., Ames test, in vitro micronucleus assay) to assess the mutagenic and clastogenic potential of the compound.

In Vivo Toxicity Studies

-

Acute Toxicity Studies: Single-dose studies in two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

-

Repeat-Dose Toxicity Studies: Studies of varying durations (e.g., 14-day, 28-day) to evaluate the cumulative effects of the drug. Key endpoints would include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.

-

Safety Pharmacology Studies: To assess the effects of this compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Reproductive and Developmental Toxicity Studies: To evaluate the potential effects on fertility, embryonic development, and pre- and postnatal development.

Visualizations

Signaling Pathway of PAR-1 Inhibition

Caption: Simplified signaling pathway of PAR-1 activation by thrombin and its inhibition by this compound.

Experimental Workflow for Preclinical Safety Assessment

Caption: Conceptual workflow for the preclinical safety and toxicity assessment of a novel peptide therapeutic.

Conclusion and Future Directions

This compound represents a novel approach to antiplatelet therapy through its dual inhibition of collagen- and PAR-1-mediated platelet aggregation. While this mechanism holds therapeutic promise, a comprehensive understanding of its safety and toxicity profile is paramount before it can be considered for clinical development. The primary anticipated risk, consistent with its mechanism of action, is bleeding. However, other potential on- and off-target toxicities must be thoroughly investigated.

The path forward for this compound will require a systematic and rigorous preclinical safety evaluation, following established regulatory guidelines. The data generated from these studies will be critical in defining a potential therapeutic window and determining whether the benefits of this novel antiplatelet agent outweigh its inherent risks. Researchers and drug development professionals are urged to undertake these necessary investigations to fully characterize the safety and toxicity profile of this compound.

References

An In-depth Technical Guide to the Inhibition of Collagen-Induced Platelet Aggregation by Trap-6-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which Trap-6-IN-1, an ortho-carbonyl hydroquinone derivative, inhibits collagen-induced platelet aggregation. This document details the signaling pathways involved, quantitative inhibitory data, and relevant experimental protocols.

Introduction to Collagen-Induced Platelet Aggregation and this compound

Platelet activation and aggregation at sites of vascular injury are critical for hemostasis. Collagen, a major component of the subendothelial matrix, is a potent activator of platelets. Upon exposure, collagen initiates a signaling cascade that leads to platelet adhesion, granule secretion, and the formation of a platelet plug. Uncontrolled platelet aggregation, however, can lead to thrombosis and cardiovascular diseases.

This compound (also referred to as Compound 8) is a synthetic small molecule identified as a dual inhibitor of platelet aggregation induced by both collagen and Thrombin Receptor Activator Peptide 6 (TRAP-6).[1][2] Its ability to inhibit collagen-induced aggregation makes it a compound of interest for the development of novel antiplatelet therapies.

Quantitative Inhibitory Data

This compound has been demonstrated to inhibit platelet aggregation induced by both collagen and TRAP-6 in a concentration-dependent manner. The inhibitory potency is summarized in the table below.

| Agonist | Inhibitor | IC50 (µM) | Inhibition Manner | Reference |

| Collagen | This compound | 17.12 | Non-competitive | [1][2] |

| TRAP-6 | This compound | 11.88 | Non-competitive | [1] |

Mechanism of Action: Inhibition of the GPVI Signaling Pathway

Collagen-induced platelet activation is primarily mediated by the glycoprotein VI (GPVI) receptor. The binding of collagen to GPVI initiates a complex intracellular signaling cascade. This compound exerts its inhibitory effect by modulating this pathway.

The Collagen/GPVI Signaling Cascade

The signaling pathway initiated by collagen binding to GPVI is a well-characterized process involving a series of phosphorylation events.

Inhibition by this compound

This compound inhibits collagen-induced platelet aggregation in a non-competitive manner . This suggests that it does not directly compete with collagen for binding to the GPVI receptor. Research on this compound and a related compound indicates that they do not affect intracellular calcium levels or mitochondrial bioenergetics . This is a critical finding, as it strongly implies that the inhibitory action of this compound occurs upstream of the mobilization of intracellular calcium stores by IP3.

The precise molecular target of this compound within the GPVI signaling cascade has not yet been fully elucidated. However, based on the available evidence, the most probable points of inhibition are the early signaling events that precede calcium mobilization.

Given that this compound is a non-competitive inhibitor and does not affect calcium levels, it is hypothesized to interfere with one or more of the tyrosine phosphorylation steps essential for signal propagation. Potential targets include the activation of Src family kinases (SFKs), spleen tyrosine kinase (Syk), or the subsequent phosphorylation of downstream adaptors like Linker for Activation of T-cells (LAT) and the activation of phospholipase Cγ2 (PLCγ2). Further research is required to pinpoint the exact molecular interaction.

The downstream consequences of this upstream inhibition are a reduction in:

-

P-selectin expression: A marker of α-granule secretion.

-

Glycoprotein IIb/IIIa (integrin αIIbβ3) activation: The final common pathway for platelet aggregation.

-

ATP and CD63 release: Markers for dense granule and lysosomal secretion, respectively.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Workflow:

Protocol:

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain platelet-poor plasma (PPP).

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using PPP.

-

Incubation: Pre-incubate the adjusted PRP with various concentrations of this compound or vehicle control for 5 minutes at 37°C in an aggregometer cuvette with a stir bar.

-

Aggregation Induction: Add collagen (e.g., 2 µg/mL final concentration) to initiate platelet aggregation.

-

Measurement: Record the change in light transmission for 5-10 minutes using a light transmission aggregometer. The baseline (0% aggregation) is set with PRP, and 100% aggregation is set with PPP.

P-selectin Expression and GPIIb/IIIa Activation Assay (Flow Cytometry)

This method quantifies the surface expression of P-selectin and the activated form of GPIIb/IIIa on individual platelets.

Workflow:

Protocol:

-

PRP Preparation: Prepare PRP as described in the platelet aggregation assay protocol.

-

Incubation: Pre-incubate PRP with this compound or vehicle control for 5 minutes at 37°C.

-

Activation: Add collagen to the PRP and incubate for 5 minutes at 37°C without stirring.

-

Staining: Add saturating concentrations of phycoerythrin (PE)-conjugated anti-P-selectin antibody and fluorescein isothiocyanate (FITC)-conjugated PAC-1 antibody (which specifically binds to the activated conformation of GPIIb/IIIa). Incubate for 20 minutes at room temperature in the dark.

-

Fixation: Fix the samples by adding an equal volume of 2% paraformaldehyde.

-

Analysis: Analyze the samples using a flow cytometer, gating on the platelet population based on forward and side scatter characteristics. The mean fluorescence intensity (MFI) of the PE and FITC signals is quantified.

Conclusion

This compound is a novel ortho-carbonyl hydroquinone that effectively inhibits collagen-induced platelet aggregation in a non-competitive manner. Its mechanism of action involves the disruption of the GPVI signaling pathway at a point upstream of intracellular calcium mobilization, without affecting mitochondrial bioenergetics. While the precise molecular target remains to be definitively identified, the available data suggest an interference with the initial tyrosine phosphorylation cascade. The downstream effects of this inhibition are a marked reduction in granule secretion and integrin activation, ultimately leading to the suppression of platelet aggregation. These characteristics make this compound a promising lead compound for the development of new antiplatelet agents with a potentially favorable safety profile. Further investigation into its specific molecular interactions will be crucial for its advancement in drug development.

References

Foundational Research on Thrombin Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on thrombin receptor antagonists, with a primary focus on Protease-Activated Receptor-1 (PAR-1) inhibitors. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of antiplatelet therapeutics. This document delves into the core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for essential assays, and visualizes critical signaling pathways and experimental workflows.

Introduction: The Role of Thrombin and PAR-1 in Thrombosis

Thrombin is the most potent activator of platelets and plays a pivotal role in the pathophysiology of arterial thrombosis. It exerts its effects on platelets primarily through the activation of G-protein coupled receptors (GPCRs) known as Protease-Activated Receptors (PARs). In humans, PAR-1 is the principal thrombin receptor on platelets, mediating platelet activation at low thrombin concentrations.

The unique mechanism of PAR-1 activation involves the proteolytic cleavage of its N-terminal exodomain by thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate transmembrane signaling. This signaling cascade leads to platelet shape change, granule secretion, and aggregation, culminating in thrombus formation.

Targeting the PAR-1 pathway presents an attractive therapeutic strategy for the prevention of thrombotic events. By inhibiting thrombin-induced platelet aggregation without affecting other platelet activation pathways or the enzymatic activity of thrombin in the coagulation cascade, PAR-1 antagonists offer the potential for a favorable efficacy and safety profile. This guide will explore the foundational research that has led to the development of this class of drugs, with a focus on two key investigational compounds: vorapaxar and atopaxar.

Mechanism of Action of PAR-1 Antagonists

PAR-1 antagonists are competitive inhibitors that bind to the PAR-1 receptor, thereby preventing the interaction of the tethered ligand and subsequent receptor activation. This blockade of PAR-1 signaling inhibits thrombin-mediated platelet aggregation.

The PAR-1 Signaling Cascade

Activation of PAR-1 by its tethered ligand initiates a complex intracellular signaling cascade through the coupling of heterotrimeric G proteins, primarily Gq, G12/13, and Gi.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Both pathways contribute to platelet aggregation.

-

G12/13 Pathway: The G12/13 pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA plays a critical role in mediating platelet shape change, a prerequisite for aggregation.

-

Gi Pathway: The Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels promote platelet activation and aggregation.

Quantitative Data on Key PAR-1 Antagonists

This section summarizes the key preclinical and clinical quantitative data for two prominent PAR-1 antagonists, vorapaxar and atopaxar.

Preclinical Data

The following table presents a comparison of the in vitro potency of vorapaxar and atopaxar.

| Parameter | Vorapaxar | Atopaxar | Reference |

| Binding Affinity (Ki) | 8.1 nM | Not explicitly reported | [1] |

| IC50 (Thrombin-induced platelet aggregation) | 47 nM | 160 nM | [1] |

| IC50 (TRAP-induced platelet aggregation) | Not explicitly reported | 38 nM | [1] |

| IC50 (haTRAP binding) | Not explicitly reported | 0.019 µM | [2] |

Clinical Trial Data

The following tables summarize the key efficacy and safety outcomes from major clinical trials for vorapaxar (TRACER and TRA 2°P-TIMI 50) and atopaxar (LANCELOT-ACS and LANCELOT-CAD).

Vorapaxar: TRACER Trial (Acute Coronary Syndrome) [3]

| Endpoint | Vorapaxar | Placebo | Hazard Ratio (95% CI) | p-value |

| Primary Efficacy Endpoint (CV death, MI, stroke, recurrent ischemia with rehospitalization, or urgent coronary revascularization) | 18.5% | 19.9% | 0.92 (0.85 - 1.01) | 0.07 |

| Secondary Efficacy Endpoint (CV death, MI, or stroke) | 14.7% | 16.4% | 0.89 (0.81 - 0.98) | 0.02 |

| Moderate or Severe Bleeding (GUSTO) | 7.2% | 5.2% | 1.35 (1.16 - 1.58) | <0.001 |

| Intracranial Hemorrhage | 1.1% | 0.2% | 3.39 (1.78 - 6.45) | <0.001 |

Vorapaxar: TRA 2°P-TIMI 50 Trial (Secondary Prevention)

| Endpoint | Vorapaxar | Placebo | Hazard Ratio (95% CI) | p-value |

| Primary Efficacy Endpoint (CV death, MI, or stroke) | 9.3% | 10.5% | 0.87 (0.80 - 0.94) | <0.001 |

| Moderate or Severe Bleeding (GUSTO) | 4.2% | 2.5% | 1.66 (1.43 - 1.93) | <0.001 |

| Intracranial Hemorrhage | 1.0% | 0.5% | 1.94 (1.39 - 2.70) | <0.001 |

Atopaxar: LANCELOT-ACS Trial (Acute Coronary Syndrome)

| Endpoint | Atopaxar (combined doses) | Placebo | Result | p-value |

| CV death, MI, stroke, or recurrent ischemia | 8.03% | 7.75% | Similar incidence | 0.93 |

| CV death, MI, or stroke | 3.25% | 5.63% | Numerically lower | 0.20 |

| CURE Major or Minor Bleeding | 3.08% | 2.17% | Not significantly different | 0.63 |

| Holter-detected ischemia at 48 hours | Reduced | - | Relative Risk: 0.67 | 0.02 |

Atopaxar: LANCELOT-CAD Trial (Coronary Artery Disease)

| Endpoint | Atopaxar (combined doses) | Placebo | Result | p-value |

| Overall Bleeding (CURE criteria) | 3.9% | 0.6% | Higher incidence | 0.03 |

| Major Adverse Cardiac Events | Numerically lower | - | Not statistically significant | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of thrombin receptor antagonists.

Radioligand Binding Assay for PAR-1

This assay is used to determine the binding affinity (Ki) of a test compound for the PAR-1 receptor.

Objective: To quantify the affinity of a test compound for the human PAR-1 receptor.

Materials:

-

Human platelet membranes (source of PAR-1)

-

Radioligand: [3H]-haTRAP (a high-affinity thrombin receptor activating peptide analog)

-

Test compound at various concentrations

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

-

Wash buffer: Ice-cold binding buffer

-

Unlabeled haTRAP (for determining non-specific binding)

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Prepare human platelet membranes from fresh human platelets by homogenization and centrifugation.

-

Incubation: In a 96-well plate, incubate a fixed concentration of [3H]-haTRAP (e.g., 10 nM) with the platelet membranes (e.g., 40 µg protein) in the presence of varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled haTRAP (e.g., 50 µM).

-

Equilibration: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This assay measures the ability of a PAR-1 antagonist to inhibit agonist-induced increases in intracellular calcium concentration ([Ca2+]i).

Objective: To determine the potency of a PAR-1 antagonist in blocking PAR-1-mediated calcium signaling.

Materials:

-

Adherent cells expressing PAR-1 (e.g., EA.hy926 endothelial cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

PAR-1 agonist (e.g., Thrombin Receptor Activating Peptide, TRAP, at a final concentration of 5-15 µM)

-

Test compound (PAR-1 antagonist) at various concentrations

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence microplate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture until confluent.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the Fluo-4 AM loading solution in the dark at 37°C for 1 hour.

-

Incubation with Antagonist: Wash the cells to remove excess dye and then incubate with various concentrations of the test compound or vehicle control for a specified period (e.g., 15-30 minutes).

-

Measurement of Calcium Flux: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading. Inject the PAR-1 agonist (TRAP) into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) at an excitation of ~490 nm and an emission of ~525 nm.

-

Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. Determine the peak fluorescence response for each well. Plot the percentage inhibition of the agonist response against the concentration of the antagonist to determine the IC50 value.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is a gold-standard assay to assess the functional effect of a PAR-1 antagonist on platelet aggregation.

Objective: To measure the inhibitory effect of a PAR-1 antagonist on agonist-induced platelet aggregation.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonist (e.g., Thrombin Receptor Activating Peptide, TRAP, at a final concentration of 15 µM).

-

Test compound (PAR-1 antagonist) at various concentrations.

-

Light transmission aggregometer.

Procedure:

-

PRP and PPP Preparation: Prepare PRP by centrifuging whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes. Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.

-

Assay Setup: Adjust the platelet count of the PRP if necessary. Place a cuvette with PPP in the aggregometer to set 100% light transmission and a cuvette with PRP to set 0% transmission.

-

Incubation: Add PRP to a cuvette with a stir bar and place it in the heating block of the aggregometer (37°C). Add the test compound or vehicle control and incubate for a specified time (e.g., 1-5 minutes).

-

Aggregation Measurement: Add the platelet agonist (TRAP) to the cuvette to initiate aggregation. Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. The percentage of inhibition is then calculated relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.

In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis)

This model is used to evaluate the antithrombotic efficacy of a PAR-1 antagonist in a living animal.

Objective: To assess the ability of a PAR-1 antagonist to prevent or delay the formation of an occlusive thrombus in a mouse carotid artery.

Materials:

-

Anesthetized mouse.

-

Surgical instruments for exposing the carotid artery.

-

Filter paper.

-

Ferric chloride (FeCl3) solution (e.g., 5-10%).

-

Doppler flow probe and flowmeter.

-

Test compound (PAR-1 antagonist) and vehicle control.

Procedure:

-

Animal Preparation: Anesthetize the mouse and surgically expose the common carotid artery.

-

Drug Administration: Administer the test compound or vehicle control to the animal via an appropriate route (e.g., oral gavage, intravenous injection) at a predetermined time before injury.

-

Baseline Flow Measurement: Place a Doppler flow probe around the exposed carotid artery to measure baseline blood flow.

-

Thrombosis Induction: Apply a piece of filter paper saturated with FeCl3 solution to the surface of the carotid artery for a defined period (e.g., 3 minutes). The FeCl3 induces oxidative injury to the vessel wall, initiating thrombus formation.

-

Blood Flow Monitoring: Continuously monitor and record the blood flow through the artery. The time to vessel occlusion (cessation of blood flow) is the primary endpoint.

-

Data Analysis: Compare the time to occlusion in the drug-treated group with the vehicle-treated group to determine the antithrombotic efficacy of the compound.

Drug Discovery and Development Workflow

The discovery and development of a novel PAR-1 antagonist follows a structured workflow, from initial target identification to clinical trials.

-

Target Identification and Validation: This initial phase involves identifying and validating PAR-1 as a viable drug target for antithrombotic therapy.

-

High-Throughput Screening (HTS): Large libraries of chemical compounds are screened using in vitro assays (e.g., radioligand binding or calcium mobilization assays) to identify "hits" that interact with PAR-1.

-

Hit-to-Lead Optimization: Hits with promising activity are chemically modified to improve their potency, selectivity, and pharmacokinetic properties, leading to the identification of "lead" compounds.

-

Lead Optimization: Lead compounds undergo further medicinal chemistry efforts to optimize their drug-like properties, including efficacy, safety, and metabolic stability.

-

Preclinical Development: The optimized lead candidate is extensively tested in a battery of in vitro and in vivo studies to assess its pharmacology, pharmacokinetics, and toxicology before it can be tested in humans.

-

Clinical Development: The drug candidate progresses through three phases of clinical trials to evaluate its safety, efficacy, and optimal dosage in human subjects.

-

Regulatory Approval: Following successful Phase III trials, a New Drug Application (NDA) is submitted to regulatory authorities for marketing approval.

Conclusion

The foundational research on thrombin receptor antagonists has established PAR-1 as a key target for the development of novel antiplatelet therapies. The development of compounds like vorapaxar and atopaxar has provided valuable insights into the potential benefits and risks of this therapeutic approach. This technical guide has summarized the core knowledge in this field, providing a resource for scientists and researchers to build upon this foundation and continue the development of safer and more effective antithrombotic agents. The detailed experimental protocols and visualized pathways are intended to facilitate further research and a deeper understanding of the complex biology of thrombin receptor signaling.

References

Preliminary In-Vitro Studies of TRAP-6: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the preliminary in-vitro studies involving Thrombin Receptor Activator Peptide 6 (TRAP-6). Information on a compound named "Trap-6-IN-1" is not available in the public domain at this time. It is presumed that the intended subject of this guide is the well-characterized hexapeptide TRAP-6. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the experimental protocols, quantitative data, and signaling pathways associated with TRAP-6.

TRAP-6 is a synthetic peptide with the sequence SFLLRN, which corresponds to the tethered ligand sequence of the Protease-Activated Receptor 1 (PAR-1) that is exposed upon thrombin cleavage.[1] It functions as a selective agonist for PAR-1, initiating downstream signaling cascades independent of receptor cleavage.[1][2] This property makes TRAP-6 an invaluable tool for studying PAR-1 mediated cellular processes.

Quantitative Data Summary

The following table summarizes the key quantitative data from in-vitro studies of TRAP-6, providing a comparative overview of its activity across different experimental setups.

| Parameter | Value | Cell Type/System | Reference |

| EC50 (Platelet Aggregation) | 0.8 µM | Human Platelets | [3] |

| Concentration for Calcium Mobilization | 0.01-10 µM | Xenopus oocytes expressing PAR-1 | |

| Concentration for Platelet Activation | 0.01-10 µM (30 min) | Human Platelets | |

| Concentration for T-Cell Co-culture | 5 µmol/L (72 h) | Mouse Spleen Cells | |

| Concentration for T-Cell Induction | 5 µmol/L (5 days) | Mouse CD4+ T-Cells | |

| Concentration for FITC-labeled TRAP-6 Incubation | 0.01 mmol/L (2 h) | CHO-K1 Cells | |

| Concentration for Biotin-labeled TRAP-6 Pull-down | 0.01 mmol/L | CHO-K1 Cell Proteins |

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary in-vitro studies of TRAP-6.

Platelet Aggregation Assay

This assay measures the ability of TRAP-6 to induce the aggregation of platelets, a key process in thrombosis.

-

Objective: To determine the concentration-dependent effect of TRAP-6 on platelet aggregation.

-

Methodology:

-

Platelet Preparation: Isolate human platelets from whole blood by differential centrifugation. Resuspend the platelet-rich plasma in a suitable buffer (e.g., Tyrode's buffer) to a standardized concentration.

-

Aggregation Measurement: Use a platelet aggregometer to monitor changes in light transmission through the platelet suspension. An increase in light transmission corresponds to platelet aggregation.

-

Experimental Procedure:

-

Pre-warm the platelet suspension to 37°C in the aggregometer cuvette with constant stirring.

-

Add varying concentrations of TRAP-6 to the platelet suspension.

-

Record the change in light transmission over time to generate aggregation curves.

-

-

Data Analysis: The EC50 value, the concentration of TRAP-6 that induces 50% of the maximal aggregation response, is calculated from the dose-response curve.

-

Intracellular Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration ([Ca2+]i) following the activation of PAR-1 by TRAP-6.

-

Objective: To measure the TRAP-6-induced mobilization of intracellular calcium.

-

Methodology:

-

Cell Preparation: Use cells endogenously or heterologously expressing PAR-1 (e.g., Xenopus oocytes, human meningioma cells).

-

Calcium Indicator Loading: Incubate the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits a change in fluorescence intensity upon binding to Ca2+.

-

Fluorescence Measurement: Use a fluorescence microplate reader or a fluorescence microscope to monitor the fluorescence intensity of the cells before and after the addition of TRAP-6.

-

Experimental Procedure:

-

Establish a baseline fluorescence reading of the dye-loaded cells.

-

Add different concentrations of TRAP-6 to the cells.

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis: The increase in fluorescence intensity is proportional to the increase in [Ca2+]i.

-

T-Cell Function Assays

These assays investigate the immunomodulatory effects of TRAP-6 on T-cells through its interaction with the G-protein coupled receptor GPR15.

-

Objective: To assess the impact of TRAP-6 on T-cell proliferation, differentiation, and chemotaxis.

-

Methodology:

-

T-Cell Proliferation and Differentiation (Co-culture Assay):

-

Isolate spleen cells from mice.

-

Co-culture these cells with irradiated allogeneic spleen cells in the presence of TRAP-6 (e.g., 5 µmol/L) for a specified period (e.g., 72 hours).

-

Use flow cytometry to detect and quantify specific T-cell subsets, such as Th1 and Treg cells, using fluorescently labeled antibodies against cell surface markers and intracellular transcription factors (e.g., CD4, T-bet, FoxP3).

-

-

Chemotaxis Assay (Transwell Assay):

-

Place T-cells in the upper chamber of a Transwell insert.

-

Add TRAP-6 to the lower chamber.

-

Incubate for a period (e.g., 4 hours) to allow for cell migration through the porous membrane.

-

Harvest and count the cells that have migrated to the lower chamber.

-

-

Signaling Pathways and Visualizations

This section provides diagrams of the key signaling pathways activated by TRAP-6.

TRAP-6-Mediated PAR-1 Signaling in Platelets

TRAP-6 activates PAR-1 on the surface of human platelets, leading to a signaling cascade that results in platelet aggregation. This pathway involves the activation of G-proteins, leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), which in turn can lead to the phosphorylation of proteins like Phosphodiesterase 3A (PDE3A).

Caption: TRAP-6 mediated PAR-1 signaling cascade in human platelets.

TRAP-6 Interaction with GPR15 on T-Cells

In addition to its role in hemostasis, TRAP-6 has been identified as an agonist for GPR15 on T-cells, suggesting a role in regulating immune responses. This interaction can influence T-cell differentiation and function.

Caption: Interaction of TRAP-6 with GPR15 on T-cells.

Experimental Workflow for T-Cell Analysis

The following diagram illustrates the general workflow for studying the effects of TRAP-6 on T-cell populations in vitro.

Caption: Workflow for in-vitro analysis of T-cell differentiation.

References

Methodological & Application

Application Notes and Protocols for TRAP-6-Induced Platelet Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing Thrombin Receptor Activator Peptide 6 (TRAP-6) in various platelet function assays. TRAP-6 is a synthetic hexapeptide that acts as a potent and specific agonist for the Protease-Activated Receptor 1 (PAR-1), a primary thrombin receptor on platelets.[1][2][3] Its stability and specific mechanism of action make it an invaluable tool for in vitro studies of platelet activation, aggregation, and screening of anti-platelet therapies.[4]

Introduction to TRAP-6

TRAP-6 mimics the action of thrombin by activating PAR-1, initiating a cascade of intracellular signaling events that lead to platelet activation and aggregation.[1] Unlike thrombin, TRAP-6's action is independent of receptor cleavage, providing a more controlled and standardized method for platelet activation in experimental settings. It is widely used as a positive control in platelet function tests, especially when evaluating the efficacy of anti-platelet drugs that do not target the PAR-1 pathway, such as aspirin and clopidogrel.

Mechanism of Action and Signaling Pathway

TRAP-6 binds to the PAR-1 receptor, a G-protein coupled receptor (GPCR), on the platelet surface. This binding event triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. The primary pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade culminates in platelet shape change, granule secretion (releasing ADP and other factors), and the activation of the GPIIb/IIIa receptor, which is crucial for platelet aggregation.

Figure 1: TRAP-6 induced platelet activation signaling pathway.

Experimental Protocols

The following protocols outline key assays for assessing platelet function using TRAP-6. The "6-in-1" concept is embodied in the flow cytometry protocol, which allows for the simultaneous measurement of multiple platelet activation markers.

Platelet Aggregation Assays

Platelet aggregation can be monitored using various techniques, with Light Transmission Aggregometry (LTA) and Multiple Electrode Aggregometry (MEA) being common methods.

a) Light Transmission Aggregometry (LTA)

This "gold standard" method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Protocol:

-

Sample Preparation:

-

Collect whole blood in 3.2% sodium citrate tubes.

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging whole blood at 150-200 x g for 15-20 minutes at room temperature.

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes.

-

Adjust the platelet count in the PRP to 200-300 x 10⁹/L using PPP.

-

-

LTA Procedure:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette 450 µL of PRP into a cuvette with a stir bar and pre-warm to 37°C for 5 minutes.

-

Add 50 µL of TRAP-6 solution to achieve the desired final concentration (e.g., 1-30 µM).

-

Record the change in light transmission for 5-10 minutes to measure the aggregation response.

-

b) Multiple Electrode Aggregometry (MEA)

MEA measures the change in electrical impedance between two electrodes as platelets aggregate on their surface. This method can be performed using whole blood.

Protocol:

-

Sample Preparation:

-

Collect whole blood in hirudin or citrate tubes.

-

Allow the blood to rest for 30 minutes at room temperature before analysis.

-

-

MEA Procedure:

-

Follow the manufacturer's instructions for the specific MEA instrument (e.g., Multiplate® Analyzer).

-

Typically, 300 µL of anticoagulated whole blood is mixed with 300 µL of saline in the test cuvette.

-

Add TRAP-6 to a final concentration of approximately 32 µM.

-

The instrument records the change in impedance over 6 minutes.

-

Quantitative Data Summary for Aggregation Assays

| Parameter | Agonist | Concentration Range | Typical Result | Reference |

| EC₅₀ for Aggregation | TRAP-6 | N/A | 0.8 µM | |

| LTA | TRAP-6 | 1 - 30 µM | Dose-dependent increase in aggregation | |

| MEA | TRAP-6 | ~32 µM | Robust aggregation response |

Flow Cytometry for Multi-Parametric Platelet Activation (A "6-in-1" Style Assay)

Flow cytometry is a powerful technique to simultaneously measure multiple markers of platelet activation on a single-cell basis, providing a more detailed picture of platelet function. This protocol outlines a "6-in-1" style analysis by concurrently assessing platelet identification, activation markers (P-selectin and activated GPIIb/IIIa), and leukocyte-platelet aggregates.

Figure 2: Workflow for multi-parametric flow cytometry analysis of platelet activation.

Protocol:

-

Reagent Preparation:

-

Prepare a cocktail of fluorescently labeled antibodies. For a 6-parameter panel, this could include:

-

Platelet Identification: CD41-FITC or CD42b-APC

-

Platelet Activation: P-selectin (CD62P)-PE and PAC-1-FITC (binds to activated GPIIb/IIIa)

-

Leukocyte Identification: CD45-PerCP (pan-leukocyte), CD14-APC (monocytes), and CD66b-PE-Cy7 (granulocytes)

-

-

Prepare a range of TRAP-6 dilutions (e.g., 0.1 µM to 30 µM) in a suitable buffer (e.g., HEPES-buffered saline).

-

-

Staining and Activation:

-

Add 5 µL of citrated whole blood to tubes containing the antibody cocktail.

-

Add the desired concentration of TRAP-6 to each tube. Include a resting (no agonist) control.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Fixation and Lysis:

-

Fix the samples by adding 1% paraformaldehyde and incubating for 30 minutes.

-

Lyse the red blood cells using a commercial lysing solution if necessary for clear leukocyte identification.

-

Wash the cells with buffer and resuspend for analysis.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters.

-

Gating Strategy:

-

Gate on platelets based on their forward and side scatter properties and positive staining for CD41 or CD42b.

-

Gate on leukocyte populations (monocytes, granulocytes) based on CD45 and specific markers (CD14, CD66b).

-

Analyze the expression of P-selectin and PAC-1 binding on the gated platelet population.

-

Identify platelet-leukocyte aggregates by gating on leukocyte populations that are also positive for a platelet marker (e.g., CD41).

-

-

Quantitative Data Summary for Flow Cytometry

| Parameter | Agonist | Concentration | Typical Result | Reference |

| P-selectin Expression | TRAP-6 | 10 µM | Significant increase in % positive cells and MFI | |

| Activated GPIIb/IIIa (PAC-1) | TRAP-6 | 25 µM | Dose-dependent increase in binding | |